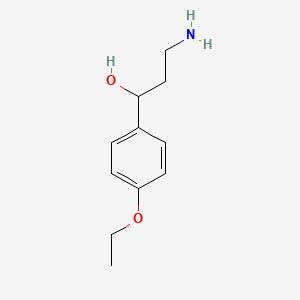
Acide 1-(2-fluorophényl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
“1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The compound has a fluorophenyl group attached to the pyrrolidine ring .
Synthesis Analysis
The synthesis of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring with a 2-fluorophenyl group attached to it . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 . The compound is a powder at room temperature . The InChI code for this compound is 1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) .
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le cycle pyrrolidine, une structure de base dans l'acide 1-(2-fluorophényl)pyrrolidine-3-carboxylique, est largement utilisé en chimie médicinale en raison de sa polyvalence et de sa capacité à améliorer les propriétés pharmacocinétiques . Ce composé peut servir d'échafaudage pour développer de nouveaux médicaments avec des applications potentielles dans le traitement de diverses maladies. Sa stéréochimie et son hybridation sp3 permettent des interactions moléculaires diverses, ce qui en fait un élément précieux dans la conception de molécules avec des activités biologiques spécifiques.
Agents anticonvulsivants
Des recherches indiquent que les substituants sur le cycle pyrrolidine peuvent affecter considérablement l'activité anticonvulsivante . La structure de l'This compound pourrait être modifiée pour développer de nouveaux médicaments anticonvulsivants, offrant potentiellement des traitements alternatifs pour l'épilepsie et d'autres troubles convulsifs.
Applications anti-inflammatoires
Les dérivés de la pyrrolidine ont montré des propriétés anti-inflammatoires . Le composé en question pourrait être étudié pour son efficacité à réduire l'inflammation, qui est une caractéristique pathologique courante dans de nombreuses maladies chroniques, notamment l'arthrite, l'asthme et les maladies cardiovasculaires.
Recherche antimicrobienne et antivirale
Le noyau pyrrolidine est connu pour contribuer aux activités antimicrobiennes et antivirales . L'This compound pourrait être étudié pour son utilisation potentielle dans la création de nouveaux agents antimicrobiens et antiviraux, essentiels dans la lutte contre les maladies infectieuses et l'émergence de souches résistantes aux médicaments.
Thérapies anticancéreuses
Des composés avec une structure pyrrolidine ont été évalués pour leur potentiel anticancéreux . L'This compound peut être un candidat pour le développement de nouveaux médicaments oncologiques, ciblant des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses.
Inhibition enzymatique
Les dérivés de la pyrrolidine sont connus pour présenter divers effets inhibiteurs enzymatiques, qui peuvent être utilisés dans le traitement de divers troubles . Le composé pourrait être utilisé pour concevoir des inhibiteurs d'enzymes qui sont des cibles thérapeutiques dans des maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et d'autres.
Optimisation ADME/Tox
L'introduction de fragments hétéroatomiques comme le cycle pyrrolidine peut modifier les paramètres physicochimiques afin d'optimiser les profils d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADME/Tox) des candidats médicaments . Ce composé pourrait jouer un rôle dans l'amélioration du profil pharmacocinétique de nouveaux médicaments, les rendant plus efficaces et plus sûrs pour une utilisation clinique.
Mécanisme D'action
Fluorophenyl Compounds
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a cyclic group of six carbon atoms) with one or more fluorine atoms attached. The presence of the fluorine atom can significantly alter the chemical properties of the compound, including its reactivity, polarity, and bioavailability .
Pyrrolidine Derivatives
Pyrrolidine is a cyclic amine, and its derivatives are known to exhibit a wide range of biological activities. They are found in many pharmaceuticals and natural products . The pyrrolidine ring can interact with biological targets in various ways, depending on the other functional groups present in the molecule .
Analyse Biochimique
Biochemical Properties
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as carbonic anhydrase . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity .
Cellular Effects
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific sites on enzymes or receptors, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of enzymes such as carbonic anhydrase, leading to changes in the levels of metabolites involved in various biochemical processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within the cell can influence its activity and function, as it may interact with different biomolecules in various cellular locations .
Subcellular Localization
The subcellular localization of 1-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules in various subcellular locations .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGIJLOAQEHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


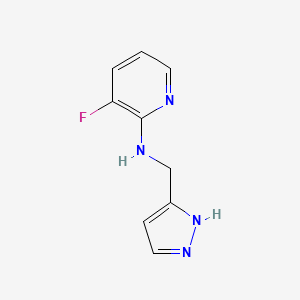

![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)
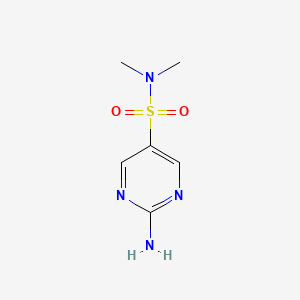



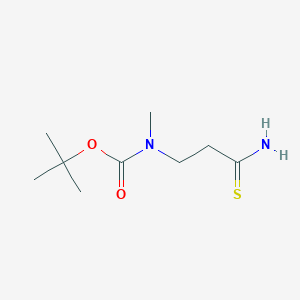
![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
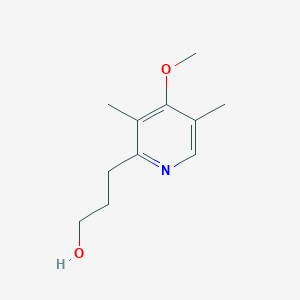
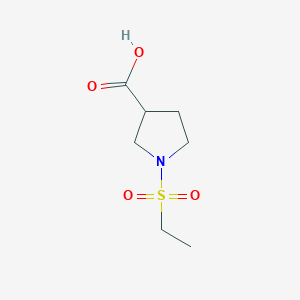
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

